Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate
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Overview
Description
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds with varying oxidation states.
Substitution: The compound is highly reactive in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds that are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate involves the transfer of the boron moiety to a palladium catalyst during the Suzuki–Miyaura coupling reaction . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of palladium .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(2-fluoro-5-(trifluoromethyl)phenyl)borate
- Potassium trifluoro(2-fluoro-5-(methyl)phenyl)borate
Uniqueness
Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate is unique due to its specific functional groups that enhance its reactivity and stability in various chemical reactions . Compared to similar compounds, it offers better performance in cross-coupling reactions and has a broader range of applications in scientific research .
Properties
Molecular Formula |
C14H13BF4KN |
---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
potassium;trifluoro-[2-fluoro-5-[(4-methylanilino)methyl]phenyl]boranuide |
InChI |
InChI=1S/C14H13BF4N.K/c1-10-2-5-12(6-3-10)20-9-11-4-7-14(16)13(8-11)15(17,18)19;/h2-8,20H,9H2,1H3;/q-1;+1 |
InChI Key |
YZNWIEKMHOEDDW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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